(1-Iododibenzo[b,d]furan-4-yl)boronic acid
Description
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is a boronic acid derivative featuring a dibenzofuran scaffold substituted with an iodine atom at the 1-position and a boronic acid group at the 4-position. This compound combines the electron-deficient nature of the dibenzofuran core with the Lewis acidity of the boronic acid moiety, making it a candidate for applications in organic synthesis, sensing, and medicinal chemistry. Its iodine substituent introduces steric bulk and electronic effects that differentiate it from non-halogenated analogs .
Properties
Molecular Formula |
C12H8BIO3 |
|---|---|
Molecular Weight |
337.91 g/mol |
IUPAC Name |
(1-iododibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C12H8BIO3/c14-9-6-5-8(13(15)16)12-11(9)7-3-1-2-4-10(7)17-12/h1-6,15-16H |
InChI Key |
OLTSYJWQHLUZTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)I)C3=CC=CC=C3O2)(O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of 1-Iododibenzo[b,d]furan
One common approach is the palladium-catalyzed borylation of 1-iododibenzo[b,d]furan using bis(pinacolato)diboron or similar boron reagents. This method leverages the reactivity of the aryl iodide for cross-coupling with boron species.
- Catalysts and Ligands: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is frequently used.
- Bases: Potassium carbonate or sodium carbonate in aqueous-organic solvent mixtures.
- Solvents: Tetrahydrofuran (THF), 1,4-dioxane, or mixtures with water.
- Temperature: Typically reflux or 80–100 °C.
- Reaction Time: 6–24 hours under inert atmosphere (nitrogen or argon).
This method yields the boronic acid after hydrolysis of the boronate ester intermediate.
Lithiation Followed by Borylation
Another method involves directed lithiation of dibenzo[b,d]furan derivatives followed by quenching with boron electrophiles such as triisopropyl borate.
- Step 1: Treatment of 4-bromodibenzo[b,d]furan with n-butyllithium at low temperature (-78 °C) in dry THF under inert atmosphere to generate the aryllithium intermediate.
- Step 2: Addition of triisopropyl borate at room temperature to form the boronate ester.
- Step 3: Acidic workup (dilute HCl) to yield the boronic acid.
- Yield: High yields reported (~94% for dibenzofuran-4-boronic acid, a close analog).
This method requires careful temperature control and anhydrous conditions but provides a direct route to the boronic acid functionality.
Halogenation Followed by Borylation
Starting from dibenzo[b,d]furan, selective iodination at the 1-position can be performed using iodine sources under electrophilic aromatic substitution conditions. The iodinated intermediate is then subjected to palladium-catalyzed borylation as described above.
Representative Reaction Conditions and Yields
| Method | Catalyst/ Reagents | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(PPh3)4, K2CO3, bis(pinacolato)diboron | THF/H2O | 80 °C (reflux) | 12–24 h | 50–67 | Inert atmosphere, typical for aryl iodides |
| Lithiation + borylation | n-BuLi, triisopropyl borate, HCl workup | THF | -78 °C to RT | 1.5 h + 8 h | ~94 | Requires strict anhydrous conditions |
| Iodination + Pd-catalyzed borylation | Iodine source, Pd catalyst, base | 1,4-dioxane/H2O | 80–100 °C | 16–24 h | 53–67 | Stepwise approach, regioselective iodination |
Detailed Experimental Insights
Palladium-Catalyzed Borylation: The reaction is typically performed under nitrogen or argon to prevent catalyst deactivation. Potassium carbonate or sodium carbonate serves as the base to facilitate transmetallation. The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC. After completion, the mixture is worked up by aqueous extraction, drying, and purification by column chromatography.
Lithiation-Borylation: The lithiation step requires cooling to -78 °C to avoid side reactions. The slow addition of triisopropyl borate ensures controlled formation of the boronate intermediate. Acidic quenching converts the boronate ester to the boronic acid. The product is isolated by extraction and recrystallization.
Iodination: Selective iodination at the 1-position of dibenzo[b,d]furan is achieved using electrophilic iodine reagents under controlled conditions to avoid polyiodination. The iodinated intermediate is purified before borylation.
Summary Table of Key Preparation Routes
| Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Reference Notes |
|---|---|---|---|---|---|
| 1 | Dibenzo[b,d]furan | Iodination reagents (e.g., I2, oxidants) | 1-Iododibenzo[b,d]furan | Moderate | Regioselective iodination required |
| 2 | 1-Iododibenzo[b,d]furan | Pd(PPh3)4, K2CO3, bis(pinacolato)diboron, THF/H2O, reflux | This compound | 50–67 | Pd-catalyzed borylation |
| Alternative | 4-Bromodibenzo[b,d]furan | n-BuLi (-78 °C), triisopropyl borate, acidic workup | Dibenzo[b,d]furan-4-ylboronic acid | ~94 | Lithiation-borylation, high yield |
Research Findings and Considerations
- The presence of iodine at the 1-position enhances the compound’s utility in Suzuki-Miyaura cross-coupling reactions due to the high reactivity of aryl iodides.
- The palladium-catalyzed borylation method is widely used due to operational simplicity and moderate to good yields.
- Lithiation-borylation offers higher yields but requires more stringent conditions and careful handling of reagents.
- Purification typically involves silica gel chromatography and recrystallization to achieve high purity.
- Reaction optimization often focuses on catalyst loading, base choice, solvent system, and temperature to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-Iododibenzo[b,d]furan-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized dibenzofuran derivatives .
Scientific Research Applications
(1-Iododibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.
Industry: It can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which (1-Iododibenzo[b,d]furan-4-yl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group can form stable complexes with transition metals, facilitating the transfer of organic groups in these reactions. The iodine atom can act as a leaving group, making the compound highly reactive in substitution reactions .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Similar Boronic Acids
Substituent Effects on pKa and Reactivity
The pKa of boronic acids is critical for their diol-binding capacity and physiological applicability. Key comparisons include:
- Dibenzo[b,d]furan-4-ylboronic acid : Lacks the iodine substituent, leading to a higher predicted pKa (estimated ~8.5–9.5) due to reduced electron withdrawal compared to the iodinated analog .
- 4-Iodophenylboronic acid : A simpler analog with an iodine substituent para to the boronic acid. Its pKa is ~8.2, lower than phenylboronic acid (pKa ~8.8), demonstrating iodine’s electron-withdrawing effect .
- Wulff-type boronic acids (e.g., 2-dimethylaminomethylphenylboronic acid): Feature adjacent amine groups that coordinate boron, lowering pKa to ~7.0–7.5, enhancing binding at physiological pH .
Table 1: pKa and Binding Constants of Selected Boronic Acids
*Predicted based on structural analogs. †Estimated from electronic effects.
Steric and Electronic Modulation
The iodine atom in (1-iododibenzo[b,d]furan-4-yl)boronic acid introduces:
Stability and Degradation Pathways
Boronic acids degrade via protodeboronation, influenced by solid-state interactions. Crystallographic studies show that boronic acids with intermolecular B–O interactions (e.g., phenylboronic acid) degrade faster than those without.
Suzuki-Miyaura Coupling
The iodine substituent enables sequential cross-coupling reactions (e.g., initial Suzuki coupling at boron, followed by iodophenyl group functionalization), a feature absent in non-halogenated dibenzofuran boronic acids .
Enzyme Inhibition
Compared to aliphatic boronic acids (e.g., bortezomib), which target proteasomes, this compound’s aromatic scaffold may favor interactions with planar binding pockets (e.g., tubulin polymerization inhibitors, as seen in combretastatin analogs ).
Sensing and Diagnostics
While phenylboronic acids are used in glucose sensing, the dibenzofuran core of this compound could improve fluorescence quenching efficiency in carbon dot-based sensors, similar to phenylboronic acid-functionalized C-dots .
Key Research Findings
- Biological activity : Boronic acids with bulky substituents (e.g., iodine) show reduced cell permeability but higher target specificity compared to smaller analogs .
Biological Activity
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound notable for its unique structural features, which combine a boronic acid functional group with a dibenzo[b,d]furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The structure of this compound consists of:
- Iodine Atom : Enhances reactivity, particularly in cross-coupling reactions.
- Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, making it useful in biological assays and therapeutic applications.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Bromo-4-(dibenzo[b,d]furan) | Bromine instead of iodine | Less reactive than iodinated counterparts |
| 2-(Dibenzo[b,d]furan)-4-boronic acid | Boronic acid at different position | Different reactivity profile due to positional effects |
| 3-(Dibenzo[b,d]furan)-4-boronic acid | Similar structure but different substitution | Potentially different biological activity |
| 1-Iodo-2-(dibenzo[b,d]furan) | Iodine at different position | May exhibit distinct biological interactions |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the realms of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Boronic acids are known for their ability to inhibit serine proteases and other enzymes. Studies have shown that compounds similar to this compound can effectively inhibit dipeptidyl peptidase IV (DPPIV), an enzyme implicated in glucose metabolism and diabetes management. The structure-activity relationship (SAR) of boronic acids indicates that modifications can enhance inhibitory potency against specific targets .
Anticancer Properties
In silico studies have predicted that this compound may interact with proteins involved in cancer pathways. Molecular docking studies suggest binding affinities with targets such as kinases and transcription factors, which are crucial in tumor progression. Experimental validation is necessary to confirm these interactions.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes : The boronic acid group can form reversible covalent bonds with the active site of serine proteases, leading to inhibition.
- Modulation of Cellular Pathways : By interacting with specific proteins, the compound may alter signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of boronic acids, providing insights into the potential therapeutic applications of this compound.
- DPPIV Inhibition : A study demonstrated that prolineboronic acids effectively inhibited DPPIV, showing a correlation between structural modifications and enzyme inhibition potency .
- Anticancer Activity : Research on related compounds revealed that certain dibenzo[b,d]furan derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration of this compound in cancer therapy .
Q & A
Basic Research Questions
Q. What are the most effective high-throughput synthesis strategies for preparing (1-Iododibenzo[b,d]furan-4-yl)boronic acid derivatives?
- Methodological Answer : One-pot multicomponent reactions (MCRs) under mild conditions are advantageous, as they avoid protective groups and reduce synthetic complexity. For example, boronic acid building blocks can be integrated into isocyanide-based MCRs (e.g., Ugi-4CR or GBB-3CR) to generate diverse derivatives. Ortho-substituted boronic acids show lower reactivity than meta/para counterparts, requiring careful selection of substituents to optimize yield . High-throughput mass spectrometry can rapidly screen reaction outcomes and identify reactivity patterns .
Q. How can the pKa of this compound be experimentally determined?
- Methodological Answer : Use NMR titration in phosphate buffers to monitor the equilibrium between boronic acid and boronate. The pKa is derived from the pH at the half-equivalence point of the titration curve. For boronic acids prone to protodeborylation (e.g., fluorinated analogs), NMR chemical shifts of B-OH protons in DMSO-d6 can be correlated with known pKa values via linear regression () . Example
| Boronic Acid | Shift (ppm) | Calculated pKa |
|---|---|---|
| Pentafluorophenyl | 9.08 | 3.5 |
| 2,6-Difluorophenyl | 8.72 | 6.0 |
Q. What factors influence the reactivity of boronic acids in carbohydrate sensing applications?
- Methodological Answer : The free -B(OH) moiety is critical for Lewis acid catalysis in saccharide binding. Boronic acid monoesters (e.g., boronic acid esters) exhibit reduced reactivity due to ring strain and altered electronic properties. Multivalency (e.g., diboronic acids) enhances glucose selectivity by enabling simultaneous binding at multiple hydroxyl sites, whereas fructose typically engages monovalently. Buffer pH and ionic strength also modulate selectivity by affecting boronate ester stability .
Advanced Research Questions
Q. How can experimental conditions be optimized to enhance the selectivity of this compound for glycoprotein binding?
- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) often diminish selectivity. To mitigate this:
- Use low-ionic-strength buffers (e.g., HEPES vs. phosphate) to reduce non-specific protein adsorption.
- Introduce competing agents (e.g., polyethylene glycol) to block hydrophobic interactions.
- Validate selectivity via comparative studies with glycosylated/non-glycosylated proteins (e.g., RNAse A vs. RNAse B) .
Q. How do substitution patterns (ortho, meta, para) on aryl boronic acids affect their performance in multicomponent reactions?
- Methodological Answer : Ortho-substituted boronic acids exhibit lower reactivity in MCRs due to steric hindrance, which impedes Schiff base formation. Meta/para substituents enhance electronic effects, stabilizing intermediates. For example, para-formaldehyde significantly improves Ugi-4CR yields with carboxyphenyl boronic acids. Computational screening (e.g., QSAR descriptors and PCA) can predict reactivity trends and guide building block selection .
Q. How should contradictions in biological activity data for boronic acid-containing compounds be analyzed?
- Methodological Answer : Compare mechanisms using orthogonal assays. For example, boronic acid analogs of phenstatin may lack tubulin polymerization inhibition but still exhibit cytotoxicity via alternative pathways (e.g., apoptosis induction). Use COMPARE analysis to assess correlation coefficients across cancer cell lines, distinguishing mechanism-specific vs. off-target effects .
Q. What strategies address thermal instability in boronic acids during material synthesis or drug formulation?
- Methodological Answer : Pyrene-1-boronic acid demonstrates exceptional stability (up to 600°C), attributed to aromatic conjugation stabilizing the boron center. For thermally sensitive analogs:
- Incorporate electron-withdrawing groups (e.g., fluorine) to reduce protodeborylation.
- Use protective matrices (e.g., COFs or polymers) to shield the boronic acid moiety during processing .
Data Contradiction Analysis
Q. Why do some boronic acids show unexpected catalytic activity despite low Lewis acidity?
- Resolution : Tetrafluorophenyl boronic acid (pKa 6.0) exhibits higher reactivity than predicted due to enhanced electrophilicity from fluorine substituents, overriding its moderate Lewis acidity. Context-dependent factors (e.g., solvent polarity or substrate preorganization) also play critical roles. Validate hypotheses via NMR kinetics and computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
